molecular formula C7H8FNO B2573808 1-(3-Fluoropyridin-4-yl)ethanol CAS No. 87674-15-5

1-(3-Fluoropyridin-4-yl)ethanol

Cat. No. B2573808
CAS RN: 87674-15-5
M. Wt: 141.145
InChI Key: NCZUOSCEVQLKCR-UHFFFAOYSA-N
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Description

“1-(3-Fluoropyridin-4-yl)ethanol” is a chemical compound with the molecular formula C7H8FNO . It is also known by its IUPAC name, 1-(3-fluoro-4-pyridyl)ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom at the 3rd position and an ethanol group at the 4th position . The InChI code for this compound is 1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 .

Scientific Research Applications

1. Chemosensor Applications

1-(3-Fluoropyridin-4-yl)ethanol and its derivatives have been studied for their chemosensor properties. For instance, a compound synthesized from a similar pyridinyl structure demonstrated selective chemosensor capabilities for Eu3+, indicating potential applications in environmental and medical detection of this ion (Chen Qiu, 2012).

2. Study of Luminescence and Optical Properties

Some compounds structurally related to this compound have been investigated for their luminescence characteristics. For example, a study on aminopyridines and related molecules revealed significant insights into their quantum yields and lifetimes of fluorescence and phosphorescence, offering perspectives on their potential applications in photophysical studies (Kooji Kimura et al., 1977).

3. Synthesis of Complex Molecular Structures

Derivatives of this compound have been used as intermediates in the synthesis of complex molecular structures. For instance, a study detailed the synthesis of novel 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives, which were tested for their antimicrobial activities, showcasing the compound's role in developing biologically active substances (M. Mannam et al., 2020).

4. Role in Multi-Component Reactions

The compound and its analogs have been reported to participate in multi-component reactions, leading to the synthesis of various functionally significant derivatives. For example, a study described the efficient synthesis of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives from reactions involving this compound or its structural analogs, highlighting the compound's utility in complex organic syntheses (Xiao-ling Xu et al., 2015).

5. Fluorination and Halogenation Studies

The structural framework of this compound makes it a candidate for studies in fluorination and halogenation, contributing to the synthesis of fluorinated or halogenated derivatives with potential applications in various fields. Research on the synthesis of 4-fluoropyridines based on 2-fluoroallylic alcohols underscores the compound's role in generating functionally diverse and potentially pharmacologically active molecules (U. Wittmann et al., 2006).

properties

IUPAC Name

1-(3-fluoropyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZUOSCEVQLKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a stirred solution of 3-fluoropyridine (14 g, 144.2 mmol) in anhydrous THF (150 mL), cooled to −78° C. and under argon, 79.2 mL (158.6 mmol) of a 2N solution of lithiumdiisopropylamide (LDA) in n-heptane, THF, ethylbenzene, were slowly dropped in about 1 h. After stirring for 2.5 h a cooled solution (ca. 0° C.) of acetaldehyde (8.9 mL, 158.5 mmol) in 25 mL of anhydrous THF was slowly dropped and the reaction mixture was stirred at −78° C. for 1.5 h. The solution was warmed to −30° C. and a solution of ammonium chloride (150 g) in 700 mL of water was added. The mixture was extracted with ethylacetate (3×400 mL) and the organic layers were washed with brine (4×200 mL) and dried over sodium sulfate. After concentration, the oil was crystallized with n-hexane (40 mL) and 15.6 g (76% yield) of 1-(3-fluoropyridin-4-yl)ethanol were obtained. A mixture of 1-(3-fluoropyridin-4-yl)ethanol (10 g, 70.3 mmol) and commercial activated MnO2 (8 g, 92.1 mmol) in toluene (100 mL) were refluxed until disappearance of starting material. After cooling, the mixture was filtered on a bed of celite, the cake washed with toluene and the organic phases concentrated to give 3-fluoro-4-acetyl pyridine (6.9 g, 70%) that was used directly in the next step. To a stirred solution of 3-fluoro-4-acetylpyridine (5.3 g, 38.1 mmol) in glacial acetic acid (14 mL) and 48% hydrobromic acid (5.3 mL), bromine (2 mL, 38 mmol) in glacial acetic acid (5.3 mL) was added slowly and dropwise. After addition, the solution was stirred at 60° C. for 2.5 hour. This solution was cooled down and ethylacetate (70 mL) was added. After 30 minutes of stirring, the mixture was filtered and the solid was washed thoroughly with ethylacetate and dried. The title compound was obtained in 82% yield (9.4 g).
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14 g
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150 mL
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8.9 mL
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25 mL
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150 g
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700 mL
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